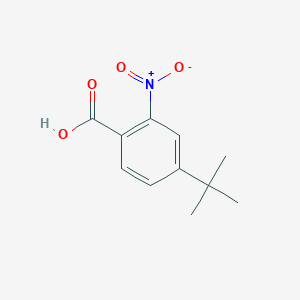
2-Bromo-5-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to 2-Bromo-5-(trifluoromethyl)benzaldehyde typically involves reactions with bromine and other specific reagents under controlled conditions. For instance, a study on the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde demonstrated a bromination process in acetic acid, achieving an 88.2% yield (Hui Jian-bin, 2012). Although this does not directly describe the synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde, it provides insight into the methodologies applicable for synthesizing bromo-substituted benzaldehydes.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-5-(trifluoromethyl)benzaldehyde can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the benzaldehyde/boron trifluoride adduct's structure was determined through X-ray crystallography, revealing insights into the molecular arrangement and interaction of similar compounds (Reetz et al., 1986).
Chemical Reactions and Properties
Reactions involving 2-Bromo-5-(trifluoromethyl)benzaldehyde or similar compounds can lead to various derivatives with different properties. The study on copper-catalyzed multicomponent domino reactions with 2-bromoaldehydes like 2-Bromo-5-(trifluoromethyl)benzaldehyde demonstrates the compound's reactivity and potential for synthesizing complex structures (Cheng Xu et al., 2016).
Physical Properties Analysis
The physical properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde, such as melting point, boiling point, and solubility, can be deduced from studies focusing on structurally related compounds. Research on 2-Bromo-5-fluorobenzaldehyde, for instance, provides insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the physical properties of bromo-substituted benzaldehydes (Robert E. Tureski & J. Tanski, 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and susceptibility to various chemical reactions, can be inferred from the behavior of related bromo-substituted benzaldehydes in various chemical environments. Studies like the superacid-catalyzed reaction of substituted benzaldehydes provide valuable data on the reactivity patterns and potential applications of these compounds (Saito et al., 1996).
Wissenschaftliche Forschungsanwendungen
“2-Bromo-5-(trifluoromethyl)benzaldehyde” is a chemical compound that is often used in the field of organic synthesis . It’s typically used as a building block in the synthesis of more complex organic compounds . The specific applications can vary widely depending on the context of the research.
Unfortunately, the specific applications of “2-Bromo-5-(trifluoromethyl)benzaldehyde” are not well-documented in the available literature . It’s possible that this compound is used in proprietary research or in specialized fields where the results are not widely published.
This compound is often used in the field of organic synthesis . It’s typically used as a building block in the synthesis of more complex organic compounds . The specific applications can vary widely depending on the context of the research.
Eigenschaften
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBJYGHQOLWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907984 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
102684-91-3, 875664-28-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

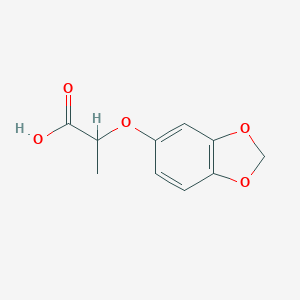
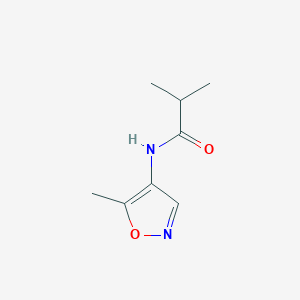
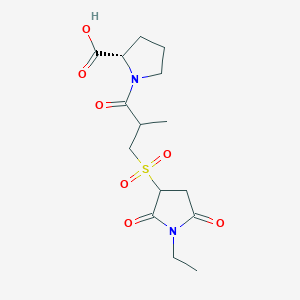
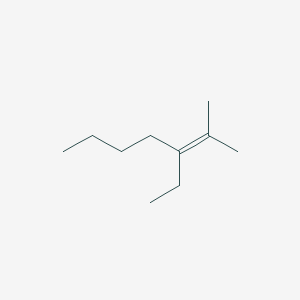
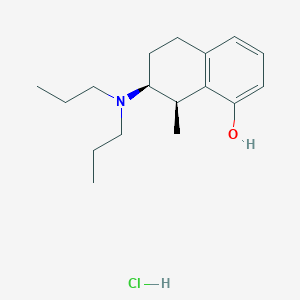
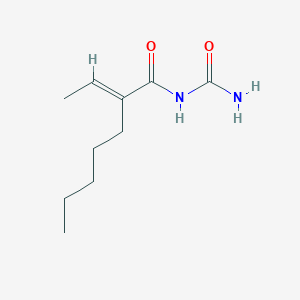

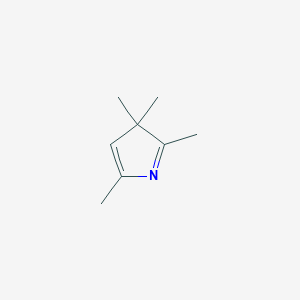
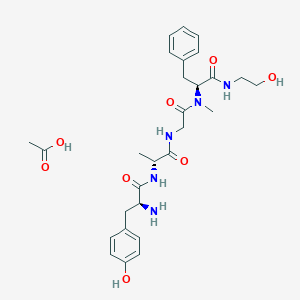
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
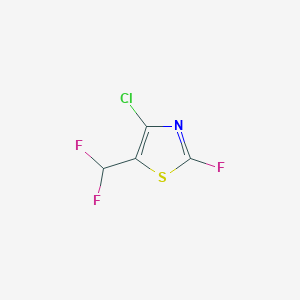
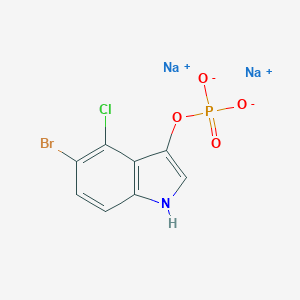
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
